molecular formula C15H22N2O3 B11173559 4-(butanoylamino)-N-(3-methoxypropyl)benzamide

4-(butanoylamino)-N-(3-methoxypropyl)benzamide

Cat. No.: B11173559
M. Wt: 278.35 g/mol
InChI Key: RRZIIELVVFOYFE-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(3-methoxypropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzene ring substituted with a butanoylamino group and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(3-methoxypropyl)benzamide typically involves the reaction of 4-aminobenzamide with butanoyl chloride and 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-aminobenzamide is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(butanoylamino)benzamide.

    Step 2: The intermediate product is then reacted with 3-methoxypropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(3-methoxypropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(butanoylamino)-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butanoylamino)-N-(2-methoxypropyl)benzamide
  • 4-(butanoylamino)-N-(3-ethoxypropyl)benzamide
  • 4-(butanoylamino)-N-(3-methoxyethyl)benzamide

Uniqueness

4-(butanoylamino)-N-(3-methoxypropyl)benzamide is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-(butanoylamino)-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C15H22N2O3/c1-3-5-14(18)17-13-8-6-12(7-9-13)15(19)16-10-4-11-20-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

RRZIIELVVFOYFE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

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